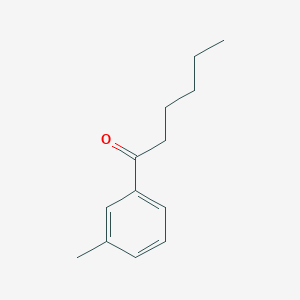

1-(3-Methylphenyl)hexan-1-one

Description

1-(3-Methylphenyl)hexan-1-one is an aromatic ketone with a hexanone backbone and a 3-methylphenyl substituent. Its molecular formula is C₁₃H₁₈O, and it is characterized by a ketone group at the first carbon of a six-carbon chain attached to a meta-methyl-substituted benzene ring. This compound is structurally related to synthetic cathinones and pharmaceutical intermediates, where modifications to the phenyl ring or alkyl chain influence physicochemical properties and biological activity .

However, its structural analogs are more prominently studied in contexts such as psychoactive substances (e.g., synthetic cathinones) and drug development intermediates .

Properties

IUPAC Name |

1-(3-methylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-4-5-9-13(14)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNPDBWYWNMKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521076 | |

| Record name | 1-(3-Methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88226-72-6 | |

| Record name | 1-(3-Methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylphenyl)hexan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylacetophenone with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) and are carried out under controlled temperatures.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(3-Methylphenyl)hexan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)hexan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The aromatic ring can also engage in π-π interactions with other aromatic systems, influencing its binding and activity in biological systems.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 1-(3-Methylphenyl)hexan-1-one with structurally similar compounds, highlighting substituent effects on properties like melting points, molecular weight, and applications:

Key Observations:

- Halogenation (e.g., chloro, fluoro) introduces electronegativity, altering reactivity and binding affinity . Alkyl Chain Length: Longer chains (e.g., hexanone vs. pentanone) increase molecular weight and may reduce volatility.

- Melting Points: Compounds with polar substituents (e.g., piperidinyl in 2c) exhibit higher melting points due to hydrogen bonding, whereas non-polar analogs (e.g., this compound) likely remain liquids at room temperature .

Spectroscopic and Analytical Data

- NMR Spectroscopy: this compound’s methyl group on the phenyl ring would produce a singlet at ~δ 2.3 ppm (¹H NMR), while the hexanone carbonyl resonates at ~δ 207 ppm (¹³C NMR). Comparable shifts are observed in analogs like 1-(3,4-dimethoxyphenyl)hexan-1-one, where methoxy groups cause downfield shifts in aromatic protons . Cathinone derivatives (e.g., MPHP) show additional signals for amine protons (δ 1.5–3.0 ppm) and pyrrolidinyl carbons .

Mass Spectrometry:

- This compound fragments via α-cleavage, yielding a base peak at m/z 105 (C₇H₇⁺ from the methylphenyl group). Chlorinated analogs (e.g., 6-chloro derivative) display isotopic clusters characteristic of Cl .

Biological Activity

1-(3-Methylphenyl)hexan-1-one, also known as 3-Methyl-1-phenylhexan-1-one, is a ketone compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a hexanone backbone with a methyl group on the phenyl ring. This arrangement influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to affect monoamine transporters in the brain, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased synaptic levels of these neurotransmitters, potentially resulting in enhanced central nervous system stimulation and psychoactive effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various ketones, including this compound. While specific data on this compound is limited, related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .

Cytotoxicity

Cytotoxic effects have been observed in related compounds when tested against various cancer cell lines. The cytotoxicity can be influenced by the lipophilicity and structural features of the compound. For instance, compounds with higher lipophilicity often exhibit greater activity against cancer cells .

Antioxidant Activity

Ketones have also been studied for their antioxidant properties. While direct evidence for this compound is lacking, similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .

Study on Antimicrobial Efficacy

In a comparative study involving various ketones, researchers evaluated the antimicrobial efficacy of structurally related compounds. While specific results for this compound were not detailed, it was noted that modifications in the phenyl ring significantly impacted antimicrobial activity. Compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains .

Investigation of Cytotoxic Effects

A study assessing the cytotoxic effects of various ketones on human cancer cell lines found that structural modifications influenced their efficacy. Compounds similar to this compound demonstrated varying degrees of cytotoxicity depending on their lipophilic character and functional groups present .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Antioxidant Activity |

|---|---|---|---|

| This compound | Limited data available | TBD | TBD |

| Related Ketone A | Moderate | 10-50 | High |

| Related Ketone B | High | 5-20 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.